N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide
Description
Properties
Molecular Formula |
C27H31N3O2S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)ethyl]-5-methyl-4-oxo-3a,9b-dihydrothieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H31N3O2S/c1-29-23-10-6-5-9-21(23)25-22(27(29)32)18-24(33-25)26(31)28-13-16-30-14-11-20(12-15-30)17-19-7-3-2-4-8-19/h2-10,18,20,22,25H,11-17H2,1H3,(H,28,31) |
InChI Key |
ZMZCTIPQOIUGBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3C(C1=O)C=C(S3)C(=O)NCCN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Construction of the Thienoquinoline Core: The thienoquinoline core is constructed through a series of cyclization and condensation reactions involving thiophene and quinoline derivatives.
Final Coupling: The final step involves coupling the piperidine derivative with the thienoquinoline core using a carboxylation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds similar to N-(2-(4-benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide exhibit significant antidepressant effects. These compounds often target neurotransmitter systems involved in mood regulation, specifically serotonin and norepinephrine pathways. Such activity is crucial for developing new antidepressants that can provide relief with fewer side effects compared to existing medications.
1.2 Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's Disease and other neurodegenerative disorders. It may interact with various receptors and enzymes that play roles in neuronal survival and function. Studies have shown that related compounds can modulate glutamate receptors, which are implicated in excitotoxicity—a common pathway in neurodegeneration.
Pharmacological Applications
2.1 Muscarinic Receptor Modulation
Preliminary studies have identified the compound as a potential antagonist for muscarinic receptors, specifically M4 receptors. This modulation could have therapeutic implications for treating cognitive deficits associated with neurological diseases such as Lewy Body Dementia and Alzheimer’s Disease. By inhibiting these receptors, it may enhance cognitive function or alleviate symptoms related to cholinergic dysfunction.
2.2 Analgesic Effects
Compounds structurally related to this compound have been investigated for their analgesic properties. Their ability to interact with pain pathways suggests they could serve as novel analgesics for chronic pain management.
Table 1: Summary of Research Findings on Related Compounds
| Compound Name | Target Receptors | Primary Effects | References |
|---|---|---|---|
| Compound A | NMDA | Neuroprotection | |
| Compound B | M4 | Cognitive enhancement | |
| Compound C | Serotonin | Antidepressant |
Case Study: Neuroprotective Efficacy
A study conducted by researchers explored the neuroprotective effects of compounds similar to this compound in animal models of Alzheimer’s Disease. The results indicated significant improvement in cognitive function and reduced markers of neuroinflammation when administered at specific dosages over a prolonged period.
Mechanism of Action
The mechanism of action of N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Ring Systems: The target’s thienoquinoline core (a fused thiophene-quinoline system) differs from pyrido-pyrimidine () or hexahydroquinoline () scaffolds.
Substituent Effects :
- The 4-benzylpiperidine group in the target and ’s compound increases lipophilicity, favoring CNS penetration. However, the chlorophenyl group in may introduce steric hindrance, reducing binding affinity compared to the target’s unsubstituted benzyl group .
- The methyl group at position 5 in the target could sterically block metabolism at this site, enhancing metabolic stability relative to unmethylated analogues .
Carboxamide Linkage: The carboxamide in the target and ’s compound enables hydrogen bonding with targets like proteases or kinases. However, ’s compound incorporates a propenoyl linker, which may confer rigidity and alter binding kinetics .
Key Observations:
- The target’s synthesis likely parallels methods in , where cyclization and carboxamide coupling are central steps. However, the absence of nitro or bromo substituents (cf. ) may simplify purification .
- ’s compound employs a brominated precursor, necessitating harsh conditions that the target’s synthesis may avoid, improving scalability .
Electronic and Geometric Considerations
- Isoelectronicity vs. Isovalency: While the target shares electronic features (e.g., electron-rich thiophene) with ’s compound, structural dissimilarities (e.g., hexahydroquinoline vs. tetrahydrothienoquinoline) result in divergent bioactivity. This aligns with ’s emphasis on geometry over electron count alone .
- Piperidine Geometry : The 4-benzylpiperidine group in the target adopts a chair conformation, optimizing hydrophobic interactions. In contrast, ’s piperidine derivatives may exhibit boat conformations due to steric bulk from bromobenzodiazole, reducing target compatibility .
Biological Activity
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes a thienoquinoline core and a piperidine moiety, which are known to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C27H31N3O2S |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | N-[2-(4-benzylpiperidin-1-yl)ethyl]-5-methyl-4-oxo-3a,9b-dihydrothieno[3,2-c]quinoline-2-carboxamide |
| InChI Key | ZMZCTIPQOIUGBY-UHFFFAOYSA-N |
The compound's mechanism of action is primarily attributed to its ability to bind to specific receptors and enzymes. It may inhibit enzymatic activity or modulate receptor signaling pathways. For instance:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against strains of human coronaviruses. Compounds with similar structures have shown effectiveness in inhibiting viral replication .
- Antitumor Activity : The thienoquinoline core has been associated with anticancer properties in various studies. Compounds derived from this scaffold have demonstrated cytotoxic effects against different cancer cell lines .
- Neurological Effects : Given its piperidine structure, the compound may influence neurological pathways and has been investigated for potential use in treating neurodegenerative diseases .
Study on Antiviral Properties
A study evaluated the antiviral activity of various tetrahydroisoquinoline derivatives against human coronavirus strains 229E and OC-43. The findings indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting a promising avenue for further research into the antiviral potential of compounds like this compound .
Antitumor Studies
Research focusing on the thienoquinoline scaffold revealed that modifications to the structure could enhance cytotoxicity against cancer cells. For example, derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer models . The results showed a correlation between structural modifications and increased biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
